![molecular formula C14H16N2O3 B12535811 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-06-0](/img/structure/B12535811.png)
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an ethenyloxy group and a diazenyl group attached to a pentane-2,4-dione backbone
Métodos De Preparación
The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps:
Formation of the Ethenyloxy Group: This can be achieved through the reaction of an appropriate alcohol with an alkene under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an amine is converted to a diazonium salt, followed by coupling with an aromatic compound.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction, where esters react in the presence of a strong base to form β-diketones.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethenyloxy and diazenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy and diazenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione include:
1-(Ethenyloxy)hexane: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
Acetylacetone (2,4-Pentanedione): Shares the pentane-2,4-dione backbone but lacks the ethenyloxy and diazenyl groups, resulting in different chemical properties and applications.
Benzene, 1-(ethenyloxy)-4-methoxy-: Contains an ethenyloxy group attached to a benzene ring, differing in its aromatic nature and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
828913-06-0 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1-ethenoxy-3-[(4-methylphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-9-13(18)14(11(3)17)16-15-12-7-5-10(2)6-8-12/h4-8,14H,1,9H2,2-3H3 |
Clave InChI |
OUDZIONNVUWCBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC(C(=O)C)C(=O)COC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)

![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
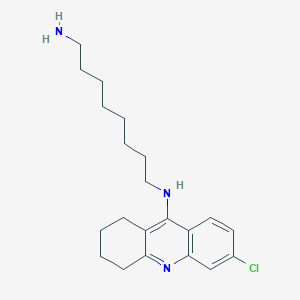
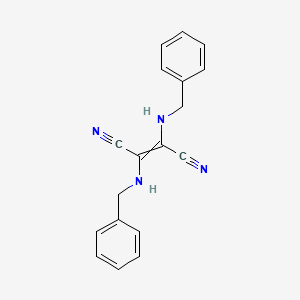
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
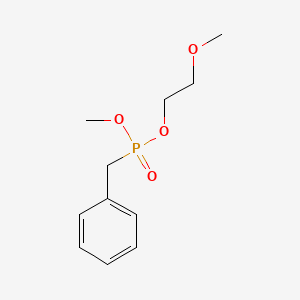
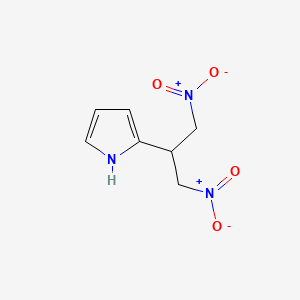
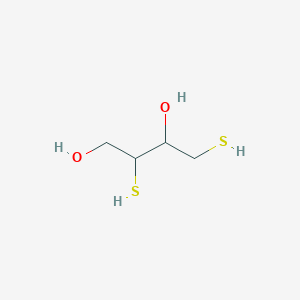
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)

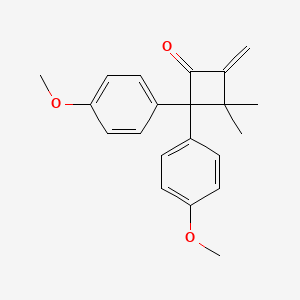
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
